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Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782 Get Quote

An Application Note for the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride

Abstract
2-Amino-1-morpholinoethanone is a valuable α-amino ketone building block in medicinal

chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary

amine and a stable morpholine amide, makes it a versatile synthon for constructing more

complex molecules.[1] This document provides two robust and verified protocols for the

synthesis of 2-Amino-1-morpholinoethanone hydrochloride, tailored for research and

development laboratories. We will detail a classical approach via acylation and nucleophilic

substitution, as well as an alternative strategy leveraging peptide coupling chemistry. The

causality behind experimental choices, safety considerations, and characterization data are

thoroughly discussed to ensure reliable and reproducible execution.

Introduction and Strategic Overview
The synthesis of α-amino ketones can be challenging due to the potential for side reactions

and the need to manage multiple reactive functional groups.[3] The protocols herein are

designed to be efficient, scalable, and utilize readily available starting materials.

Two primary synthetic strategies are presented:

Protocol A: Acylation and Azide-Amine Conversion. This is the recommended and most

direct route. It involves the acylation of morpholine with a haloacetyl halide, followed by

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b112782?utm_src=pdf-interest
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966749/
https://www.researchgate.net/publication/233528289_Synthesis_and_Synthetic_Applications_of_a-Amino_Ketones_Derived_from_Natural_a-Amino_Acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966749/
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob02098b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


displacement of the halide with an azide, and subsequent reduction to the desired primary

amine. This method is highly effective as it cleanly avoids the over-alkylation issues common

with direct amination using ammonia.[4][5][6]

Protocol B: Amide Coupling and Deprotection. This strategy adapts standard solid-phase

peptide synthesis (SPPS) chemistry to a solution-phase context. It begins with N-terminally

protected glycine (Boc-Gly-OH), which is coupled to morpholine using a peptide coupling

reagent. The final step involves the acidic cleavage of the Boc protecting group. This serves

as an excellent alternative, particularly for labs well-equipped for peptide chemistry.

Logical Workflow of Synthetic Strategies

Protocol A: Acylation & Azide Route Protocol B: Peptide Coupling Route
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Caption: Comparative workflow for the synthesis of the target compound.
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Materials and Equipment
Reagents

Reagent CAS Number
Molecular Weight (
g/mol )

Supplier
Suggestion

Morpholine 110-91-8 87.12 Sigma-Aldrich

Chloroacetyl Chloride 79-04-9 112.94 Sigma-Aldrich

Sodium Azide (NaN₃) 26628-22-8 65.01 Sigma-Aldrich

Palladium on Carbon

(10% Pd)
7440-05-3 106.42 (Pd) Sigma-Aldrich

N-Boc-glycine 4530-20-5 175.18 Sigma-Aldrich

HBTU 94790-37-1 379.25 Aapptec, Merck

DIPEA 7087-68-5 129.24 Sigma-Aldrich

Triethylamine (TEA) 121-44-8 101.19 Sigma-Aldrich

Dichloromethane

(DCM), Anhydrous
75-09-2 84.93 Sigma-Aldrich

Tetrahydrofuran

(THF), Anhydrous
109-99-9 72.11 Sigma-Aldrich

N,N-

Dimethylformamide

(DMF), Anhydrous

68-12-2 73.09 Sigma-Aldrich

Hydrochloric Acid

(37% aq.)
7647-01-0 36.46 Sigma-Aldrich

Hydrogen Gas (H₂) 1333-74-0 2.02 Local Gas Supplier

Equipment
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

Magnetic stirrer with heating plate
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Ice-water bath

Rotary evaporator

High-vacuum pump

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

Filtration apparatus (Büchner funnel)

Analytical balance

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Detailed Experimental Protocols
Protocol A: Synthesis via Acylation and Azide-
Amine Conversion
This protocol is a robust, high-yielding method for producing the target compound.

Step A1: Synthesis of 2-Chloro-1-morpholinoethanone
This step involves the nucleophilic acyl substitution of chloroacetyl chloride with morpholine. A

base is required to neutralize the HCl byproduct.[7][8] The reaction is highly exothermic and

requires careful temperature control.

Reaction Mechanism:
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Caption: Acylation of morpholine with chloroacetyl chloride.

Procedure:

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping

funnel, and a nitrogen inlet, add morpholine (8.71 g, 100 mmol) and anhydrous

Dichloromethane (DCM, 100 mL).

Cool the flask to 0 °C using an ice-water bath.
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Add triethylamine (11.1 g, 110 mmol, 1.1 eq) to the stirred solution.

Dissolve chloroacetyl chloride (12.4 g, 110 mmol, 1.1 eq) in anhydrous DCM (20 mL) and

add it to the dropping funnel.

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes,

ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2 hours.

Monitor the reaction by TLC (Hexane:EtOAc 1:1).

Upon completion, pour the mixture into 100 mL of cold water. Separate the organic layer.

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50

mL), and brine (50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield 2-chloro-1-morpholinoethanone as a white to off-white solid. The product is often

pure enough for the next step without further purification. Expected yield: >90%.

Step A2: Synthesis of 2-Azido-1-morpholinoethanone
This step involves a standard Sₙ2 reaction where the chloride is displaced by the azide

nucleophile.

Procedure:

In a 250 mL round-bottom flask, dissolve 2-chloro-1-morpholinoethanone (16.3 g, 100 mmol)

in 100 mL of DMF.

Add sodium azide (NaN₃, 7.8 g, 120 mmol, 1.2 eq). Caution: Sodium azide is highly toxic

and can form explosive heavy metal azides. Handle with extreme care in a fume hood.

Heat the mixture to 60 °C and stir for 4-6 hours. Monitor by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL

of ice-cold water.

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMF.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield 2-azido-1-morpholinoethanone.

Step A3: Synthesis of 2-Amino-1-morpholinoethanone
Hydrochloride
The final step is the reduction of the azide to a primary amine via catalytic hydrogenation,

followed by salt formation.[4]

Procedure:

Dissolve the crude 2-azido-1-morpholinoethanone from the previous step in 150 mL of

tetrahydrofuran (THF).

Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, catalytic) to the solution.

Add 10 mL of a 3.25 M HCl solution in water.[4]

Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Purge the flask

with H₂ gas three times.

Stir the suspension vigorously under an H₂ atmosphere (1 atm) for 3 hours at room

temperature.[4]

Monitor the reaction for the cessation of H₂ uptake and completion by TLC.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry

completely in air. Wet it with water before disposal.
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Concentrate the filtrate under reduced pressure. The resulting oil or solid can be triturated

with diethyl ether to precipitate the product.

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-
morpholinoethanone hydrochloride as a yellow or white solid.[4] Expected yield: >85% for

this step.

Protocol B: Synthesis via Amide Coupling and
Deprotection
This protocol is an alternative for labs familiar with peptide synthesis reagents.[9][10]

Step B1: Synthesis of tert-butyl (2-morpholino-2-
oxoethyl)carbamate
This step uses a standard coupling reagent to form the amide bond between Boc-protected

glycine and morpholine.

Procedure:

To a 250 mL round-bottom flask, add N-Boc-glycine (17.5 g, 100 mmol), HBTU (37.9 g, 100

mmol), and 150 mL of anhydrous DMF.

Stir the mixture until all solids dissolve. Add morpholine (8.71 g, 100 mmol).

Cool the flask to 0 °C in an ice-water bath.

Slowly add N,N-Diisopropylethylamine (DIPEA, 25.8 g, 200 mmol, 2.0 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 200 mL).

Wash the combined organic layers with 5% citric acid solution (2 x 100 mL), saturated

NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
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Dry over MgSO₄, filter, and concentrate to yield the Boc-protected intermediate, which can

be purified by column chromatography if necessary.

Step B2: Deprotection to 2-Amino-1-
morpholinoethanone Hydrochloride
The final step is the removal of the acid-labile Boc group.

Procedure:

Dissolve the Boc-protected intermediate from Step B1 in 50 mL of dioxane (or ethyl acetate).

Add a 4 M solution of HCl in dioxane (100 mL, 400 mmol) and stir at room temperature for 2-

4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Triturate the resulting residue with cold diethyl ether to induce precipitation.

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, 2-
Amino-1-morpholinoethanone hydrochloride.

Characterization and Data
The final product, 2-Amino-1-morpholinoethanone hydrochloride, should be characterized to

confirm its identity and purity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/product/b112782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis Expected Results

Appearance White to yellow solid[4]

Melting Point 245-246 °C[11]

¹H NMR (D₂O)
δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H),

3.46 (t, 2H)[4]

¹³C NMR (DMSO-d₆) δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9[4]

IR (neat, cm⁻¹)
3200-2400 (amine salt), 1652 (amide C=O),

1104 (C-O-C)[4]

Molecular Formula C₆H₁₃ClN₂O₂[11]

Molecular Weight 180.63 g/mol [11]

Safety and Troubleshooting
General Safety: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Reagent Hazards:

Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.

Handle with extreme care.

Sodium Azide: Highly toxic upon ingestion or inhalation. Can form explosive compounds

with heavy metals or when heated. Avoid contact with acids, which liberates toxic

hydrazoic acid gas.

10% Pd/C Catalyst: Can be pyrophoric, especially after use. Quench carefully and never

allow it to dry in the air.

Troubleshooting:

Low yield in Step A1: Ensure reagents are anhydrous and the temperature is strictly

controlled during the addition of chloroacetyl chloride.
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Incomplete reaction in Step A3: The Pd/C catalyst may be deactivated. Ensure vigorous

stirring to maintain suspension. If using a balloon, ensure it is adequately filled with H₂.

Product purification: If the final product is not pure, recrystallization from an ethanol/ether

mixture can be effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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